2-Bromo-1-(3-fluoropyridin-2-YL)ethanone
Description
2-Bromo-1-(3-fluoropyridin-2-yl)ethanone is a brominated aromatic ketone characterized by a pyridine ring substituted with fluorine at the 3-position and a bromoacetyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its synthesis typically involves bromination of the parent acetophenone derivative under controlled conditions. For example, bromine is added to substituted acetophenones in ether at 0°C, followed by quenching with NaHCO₃ and purification . The fluorine atom on the pyridine ring enhances electron-withdrawing effects, influencing the compound’s reactivity and stability.
Properties
IUPAC Name |
2-bromo-1-(3-fluoropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-4-6(11)7-5(9)2-1-3-10-7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCGBXKFOBWLHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-fluoropyridin-2-YL)ethanone typically involves the bromination of 1-(3-fluoropyridin-2-YL)ethanone. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-fluoropyridin-2-YL)ethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Coupling reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents are common reducing agents.
Major Products
Nucleophilic substitution: Products include substituted pyridines with various functional groups depending on the nucleophile used.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and amines.
Scientific Research Applications
Organic Synthesis
2-Bromo-1-(3-fluoropyridin-2-YL)ethanone serves as an important building block in the synthesis of more complex organic molecules. It can be utilized to create various derivatives that exhibit unique chemical properties.
| Application | Description |
|---|---|
| Synthesis of Pharmaceuticals | Used as an intermediate in the production of drugs targeting specific biological pathways. |
| Development of Agrochemicals | Functions as a precursor in the synthesis of pesticides and herbicides. |
| Material Science | Employed in creating polymers with enhanced properties due to its reactive halogen groups. |
Medicinal Chemistry
The compound has been investigated for its biological activity, particularly as an inhibitor of specific enzymes involved in cell signaling pathways.
- Enzyme Inhibition : Studies indicate that this compound can inhibit tyrosine-protein phosphatases, which play a crucial role in cellular processes such as growth and differentiation. This suggests potential applications in cancer research and therapeutic development.
Case Study 1: Enzyme Interaction
Research conducted on the interaction between this compound and tyrosine-protein phosphatases demonstrated its potential as a lead compound for drug development aimed at treating cancers where these enzymes are overactive. The study highlighted the compound's ability to modulate enzymatic activity, influencing pathways related to cell proliferation.
Case Study 2: Synthesis of Bioactive Compounds
A study focused on synthesizing novel bioactive compounds using this compound as a starting material. The resulting compounds exhibited promising antimicrobial properties against various pathogens, indicating that this compound could be pivotal in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-fluoropyridin-2-YL)ethanone depends on its application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways . The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine-Based Bromoethanones
1-(6-Bromo-3-fluoropyridin-2-yl)ethanone (CAS 1016228-01-5)
- Structural Difference : The bromine and fluorine substituents are at the 6- and 3-positions, respectively, on the pyridine ring (vs. 3-fluoro and bromoacetyl at the 2-position in the target compound).
- The 6-bromo substituent may sterically hinder reactions at the acetyl group compared to the target compound .
- Applications : Like the target compound, it is explored in medicinal chemistry for bioactive molecule synthesis.
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS: N/A)
- Structural Difference : Incorporates a fused pyrrolopyridine ring system instead of a simple pyridine.
- Physical Properties : Higher melting point (280–282°C) due to enhanced crystallinity from the fused ring system .
- Reactivity : The pyrrolopyridine moiety may participate in additional π-π interactions, influencing its behavior in cross-coupling reactions.
Phenyl-Based Bromoethanones
2-Bromo-1-(4-hydroxyphenyl)ethanone
- Structural Difference : Features a hydroxyl group on the phenyl ring instead of a pyridine system.
- Reactivity : The hydroxyl group enables hydrogen bonding and oxidation sensitivity, unlike the electron-deficient pyridine ring in the target compound. It is widely used in adrenaline-type drug synthesis .
2-Bromo-1-(4-methoxyphenyl)ethanone (CAS 2632-13-5)
- Structural Difference : Methoxy group at the para position on the phenyl ring.
- Electronic Effects : The electron-donating methoxy group reduces electrophilicity of the ketone compared to the fluorine-substituted pyridine in the target compound. This impacts its utility in reactions requiring strong electrophiles, such as nucleophilic acyl substitutions .
2-Bromo-1-(4-iodophenyl)ethanone (CAS 31827-94-8)
Halogen-Substituted Derivatives
2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone (CAS 1003879-02-4)
- Structural Difference : Dual bromine and fluorine substituents on the phenyl ring.
- Impact: Increased molecular weight (296 g/mol) and density (1.914 g/cm³) compared to the target compound.
2-Bromo-1-(2,4-dichlorophenyl)ethanone
- Structural Difference : Two chlorine atoms on the phenyl ring.
- Reactivity : Chlorine’s electronegativity and steric bulk may slow reaction rates in SN2 mechanisms compared to the fluorine-pyridine system .
Biological Activity
2-Bromo-1-(3-fluoropyridin-2-yl)ethanone is a compound with the molecular formula C₇H₅BrFNO, characterized by the presence of bromine and fluorine atoms, which significantly influence its biological activity. This compound has garnered interest in medicinal chemistry, particularly for its potential as an enzyme inhibitor and its applications in cancer research.
Chemical Structure and Properties
The structural uniqueness of this compound arises from the positioning of the bromine and fluorine atoms, which enhance its electrophilic properties. This makes it a valuable intermediate in organic synthesis. The compound's reactivity is attributed to its functional groups, which allow for various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅BrFNO |
| Molecular Weight | 220.03 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of specific tyrosine-protein phosphatases (PTPs). PTPs are crucial in regulating cell signaling pathways that influence cell growth and differentiation. The inhibition of these enzymes suggests potential applications in therapeutic development for conditions such as cancer, where dysregulation of signaling pathways is common.
Case Studies
A study focusing on the compound's interaction with PTPs demonstrated that it could modulate enzymatic activity effectively. This modulation was linked to alterations in cellular signaling pathways, indicating that further investigation could lead to the development of novel anticancer agents.
Another investigation highlighted the compound's selectivity and potency compared to related compounds. For instance, structurally similar compounds like 2-Bromo-1-(pyridin-2-yl)ethanone exhibited different biological activities due to variations in their electronic properties and steric effects.
Comparative Analysis
The following table compares this compound with structurally related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₇H₅BrFNO | Inhibits tyrosine-protein phosphatases |
| 2-Bromo-1-(pyridin-2-yl)ethanone | C₇H₆BrNO | Different electronic properties; lower activity |
| 2-Bromo-1-(pyridin-3-yl)ethanone | C₇H₆BrNO | Varies in reactivity due to bromine positioning |
| 2-Bromo-1-(pyrazin-2-yl)ethanone | C₇H₆BrN₂O | Altered chemical behavior; less relevant activity |
Research Findings
Recent studies have underscored the significance of halogen substituents in enhancing biological activity. For example, compounds with electron-withdrawing groups such as fluorine have shown improved interactions with biological targets compared to their unsubstituted counterparts . The incorporation of these groups not only affects solubility but also influences metabolic stability and overall efficacy against specific pathogens or cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
